molecular formula C16H18O2 B14519869 [1,1'-Biphenyl]-2-ol, 4'-methoxy-4,5,6-trimethyl- CAS No. 62411-69-2

[1,1'-Biphenyl]-2-ol, 4'-methoxy-4,5,6-trimethyl-

Cat. No.: B14519869
CAS No.: 62411-69-2
M. Wt: 242.31 g/mol
InChI Key: SQOSJVZOBQZFCD-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2-ol, 4’-methoxy-4,5,6-trimethyl- is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a hydroxyl group at the 2-position, a methoxy group at the 4’-position, and three methyl groups at the 4, 5, and 6 positions. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-2-ol, 4’-methoxy-4,5,6-trimethyl- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of biphenyl with appropriate alkylating agents in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure selective alkylation at the desired positions.

Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of biphenyl is coupled with an aryl halide in the presence of a palladium catalyst and a base

Industrial Production Methods

In industrial settings, the production of [1,1’-Biphenyl]-2-ol, 4’-methoxy-4,5,6-trimethyl- often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Catalytic hydrogenation and oxidation reactions are commonly employed to achieve the desired functionalization of the biphenyl core.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-2-ol, 4’-methoxy-4,5,6-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be reduced to remove the hydroxyl or methoxy groups, leading to the formation of simpler biphenyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups at the available positions on the biphenyl core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to achieve selective reduction.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents, with catalysts such as iron(III) chloride or sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield biphenyl-2-one or biphenyl-2-carboxylic acid, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups at various positions on the biphenyl core.

Scientific Research Applications

[1,1’-Biphenyl]-2-ol, 4’-methoxy-4,5,6-trimethyl- has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe for studying enzyme-substrate interactions and as a fluorescent marker in biological assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2-ol, 4’-methoxy-4,5,6-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: The parent compound without any functional groups.

    4-Methoxybiphenyl: A derivative with a methoxy group at the 4-position.

    2-Hydroxybiphenyl: A derivative with a hydroxyl group at the 2-position.

    4,5,6-Trimethylbiphenyl: A derivative with three methyl groups at the 4, 5, and 6 positions.

Uniqueness

The uniqueness of [1,1’-Biphenyl]-2-ol, 4’-methoxy-4,5,6-trimethyl- lies in the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups, along with the trimethyl substitution, allows for unique interactions with other molecules and enhances its reactivity in various chemical reactions.

Properties

CAS No.

62411-69-2

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3,4,5-trimethylphenol

InChI

InChI=1S/C16H18O2/c1-10-9-15(17)16(12(3)11(10)2)13-5-7-14(18-4)8-6-13/h5-9,17H,1-4H3

InChI Key

SQOSJVZOBQZFCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C2=CC=C(C=C2)OC)O

Origin of Product

United States

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